2-Cyclopropyl-3,3-dimethyl-azetidine
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Overview
Description
2-Cyclopropyl-3,3-dimethyl-azetidine is a four-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 2-Cyclopropyl-3,3-dimethyl-azetidine, often involves [2+2] cycloaddition reactions. One common method is the aza Paternò–Büchi reaction, which involves the photocycloaddition of an imine and an alkene . Another approach includes the use of metalated azetidines and practical C(sp3)–H functionalization .
Industrial Production Methods
Industrial production methods for azetidines typically involve scalable synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and optimized reaction conditions to facilitate the efficient production of azetidines .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-3,3-dimethyl-azetidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or peracids.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
2-Cyclopropyl-3,3-dimethyl-azetidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its role in developing new pharmaceuticals, particularly as a scaffold for drug design.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-3,3-dimethyl-azetidine involves its interaction with molecular targets through its strained ring structure. The ring strain facilitates the cleavage of N–C bonds, enabling the compound to participate in various chemical reactions. This unique reactivity is harnessed in medicinal chemistry to develop bioactive molecules .
Comparison with Similar Compounds
Similar Compounds
Azetidine: The parent compound with a four-membered ring containing nitrogen.
Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with lower ring strain.
Uniqueness
2-Cyclopropyl-3,3-dimethyl-azetidine is unique due to its specific substituents (cyclopropyl and dimethyl groups), which impart distinct chemical properties and reactivity compared to other azetidines.
Properties
Molecular Formula |
C8H15N |
---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
2-cyclopropyl-3,3-dimethylazetidine |
InChI |
InChI=1S/C8H15N/c1-8(2)5-9-7(8)6-3-4-6/h6-7,9H,3-5H2,1-2H3 |
InChI Key |
MTIQDCJQUMGVQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC1C2CC2)C |
Origin of Product |
United States |
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